molecular formula C10H7ClINO B13677640 7-Chloro-4-iodo-1-methoxyisoquinoline

7-Chloro-4-iodo-1-methoxyisoquinoline

Cat. No.: B13677640
M. Wt: 319.52 g/mol
InChI Key: WBFPNLDSFRVDJU-UHFFFAOYSA-N
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Description

7-Chloro-4-iodo-1-methoxyisoquinoline is a high-value heterocyclic building block designed for advanced synthetic and medicinal chemistry applications. Its multifunctional structure, featuring chloro, iodo, and methoxy substituents on the isoquinoline core, makes it a particularly versatile intermediate for constructing complex target molecules. The halogen atoms offer distinct opportunities for further derivatization; the iodine is highly reactive in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of various aryl and heteroaryl groups to create diverse chemical space around the core scaffold . Simultaneously, the chlorine substituent provides an additional site for selective functionalization or can be used to modulate the compound's electronic properties and lipophilicity. Compounds based on the 7-chloro-4-methoxyisoquinoline scaffold have demonstrated significant biological activity. Notably, a close structural analogue has been identified as a key component in potent, orally efficacious inhibitors of the Hepatitis C virus (HCV) NS3/4A protease . In this context, the methoxy-substituted isoquinoline moiety was critical to achieving a balance of high potency and favorable pharmacokinetic properties, underscoring the value of this chemotype in drug discovery. Furthermore, methoxy-substituted isoquinolines and quinolines are frequently explored in other therapeutic areas, including as targets for copper-catalyzed trifluoromethylation to introduce metabolically stable CF3 groups . Researchers can utilize 7-Chloro-4-iodo-1-methoxyisoquinoline as a pivotal precursor for the synthesis of novel 1,8-disubstituted tetrahydroisoquinolines and other derivatives with potential antiviral, anticancer, and protease inhibitory activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

7-chloro-4-iodo-1-methoxyisoquinoline

InChI

InChI=1S/C10H7ClINO/c1-14-10-8-4-6(11)2-3-7(8)9(12)5-13-10/h2-5H,1H3

InChI Key

WBFPNLDSFRVDJU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=C(C=C2)Cl)I

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Data
Chemical Name 7-Chloro-4-iodo-1-methoxyisoquinoline
Molecular Formula C$${10}$$H$$6$$ClINO
Molecular Weight 269.47 g/mol
CAS Number 1261488-16-7
SMILES COC1=NC=C(I)C(Cl)=C1
Key Functional Groups Methoxy (-OCH$$_3$$), Chloro (-Cl), Iodo (-I) substituents on isoquinoline ring

The compound combines electrophilic halogen substituents (Cl and I) with an electron-donating methoxy group, which influences its reactivity in nucleophilic substitution and cross-coupling reactions.

Preparation Methods of 7-Chloro-4-iodo-1-methoxyisoquinoline

General Synthetic Strategy

The preparation of 7-chloro-4-iodo-1-methoxyisoquinoline generally involves two key steps:

  • Introduction of halogen substituents (chlorine and iodine) on the isoquinoline ring.
  • Installation of the methoxy group at the 1-position through nucleophilic substitution or electrophilic substitution reactions.

Halogenation and Methoxylation of Isoquinoline Derivatives

Halogenation via Directed Lithiation and Electrophilic Iodination

A common approach to introduce iodine at the 4-position involves the lithiation of a chloro-substituted isoquinoline derivative followed by quenching with iodine. For example, the synthesis of 3-chloro-4-iodopyridine (a related heterocycle) proceeds by treatment of 3-chloropyridine with lithium diisopropylamide (LDA) at low temperatures (-75°C) followed by iodine addition, yielding the iodinated product in moderate to good yields (~50%).

By analogy, 7-chloro-4-iodo-1-methoxyisoquinoline can be prepared by:

  • Starting from 7-chloro-1-methoxyisoquinoline.
  • Performing directed lithiation at the 4-position using a strong base such as LDA or sodium hydride.
  • Quenching the lithiated intermediate with iodine to introduce the iodo substituent.
Methoxylation via Nucleophilic Aromatic Substitution

The methoxy group at the 1-position is typically introduced by nucleophilic aromatic substitution (SNAr) of a suitable halogenated precursor with sodium methoxide. Literature reports describe the reaction of chloro-iodo heterocycles with sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (60°C) to achieve substitution of chlorine by methoxy.

For example, the preparation of 4-iodo-3-methoxyisoquinoline was achieved by reacting 4-chloro-3-iodoisoquinoline with sodium methoxide, yielding the methoxy derivative in high yield (93%). This method is adaptable to the preparation of 7-chloro-4-iodo-1-methoxyisoquinoline by selecting appropriate positional isomers.

Electrophilic Iodination of Methoxyisoquinoline

An alternative route involves direct electrophilic iodination of 1-methoxyisoquinoline derivatives using N-iodosuccinimide (NIS) under mild conditions. This method was successfully applied to synthesize 4-iodo-3-methoxyisoquinoline with a 93% yield. Applying this strategy to 7-chloro-1-methoxyisoquinoline could afford 7-chloro-4-iodo-1-methoxyisoquinoline by regioselective iodination at the 4-position.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
Methoxylation Nucleophilic substitution Sodium methoxide, DMF, 60°C ~90 Substitution of chloro by methoxy
Iodination Directed lithiation + electrophilic iodination LDA or NaH, iodine, low temperature (-75°C) 50-85 Lithiation at 4-position, then I quench
Electrophilic iodination N-iodosuccinimide (NIS) iodination NIS, acetonitrile, room temperature 93 Mild conditions, high regioselectivity

Detailed Reaction Example

Preparation of 4-Iodo-3-methoxyisoquinoline (Analogous Method)

  • Reagents: 4-chloro-3-iodoisoquinoline (starting material), sodium methoxide (60% dispersion), dry DMF.
  • Procedure: Sodium hydride (NaH, 0.4 g, 10 mmol) is dissolved in dry DMF under nitrogen. The chloro-iodoisoquinoline (3.3 mmol) is added, and the mixture is stirred at 60°C overnight.
  • Workup: The reaction mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is washed with sodium thiosulfate and brine, dried over magnesium sulfate, and concentrated.
  • Yield: 93% of 4-iodo-3-methoxyisoquinoline as an off-white solid.

This procedure can be adapted to 7-chloro-4-iodo-1-methoxyisoquinoline synthesis by starting from the corresponding 7-chloro-4-iodoisoquinoline precursor.

Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Chloro-4-iodo-1-methoxyisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodo-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The closest structural analogs, based on substituent patterns and similarity metrics, include:

Compound Name Substituents CAS Number Similarity Score Key Differences
1-Chloro-4-methoxyisoquinoline Cl (1), OCH₃ (4) 3336-43-4 0.91 Lacks iodine at position 4
1,7-Dichloro-4-methoxyisoquinoline Cl (1,7), OCH₃ (4) 21560-29-2 0.84 Additional Cl at position 1
1-Chloro-6,7-dimethoxyisoquinoline Cl (1), OCH₃ (6,7) 168003-06-3 0.78 Methoxy groups at 6 and 7

Source : Similarity scores and CAS numbers are derived from structural databases and patent literature .

Physicochemical Properties

Data from ethyl and methyl esters of substituted isoquinolines (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) reveal trends in melting points and spectroscopic profiles:

  • Melting Points: Chloro-substituted isoquinolines typically exhibit higher melting points (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate: ~180–185°C) compared to trifluoromethyl or methoxy derivatives due to stronger intermolecular halogen interactions .
  • NMR Signatures :
    • ¹H NMR : Methoxy groups resonate at δ 3.8–4.1 ppm, while aromatic protons near chloro substituents show downfield shifts (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Chloro and iodo substituents cause significant deshielding of adjacent carbons (e.g., C-7 in chloro derivatives: δ ~140 ppm) .

The iodine atom in 7-Chloro-4-iodo-1-methoxyisoquinoline is expected to further deshield C-4, creating a distinct ¹³C NMR signal compared to chloro analogs .

Key Research Findings

Resistance Profiles: Structural similarity to quinolines (e.g., chloroquine) may confer cross-resistance in parasites, though iodine’s larger atomic radius could disrupt target binding .

Synthetic Challenges : Iodination introduces regioselectivity issues, necessitating optimized conditions to avoid polyhalogenation byproducts .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-Chloro-4-iodo-1-methoxyisoquinoline?

  • Methodology :

  • Step 1 : Start with a pre-functionalized isoquinoline scaffold (e.g., 1-methoxyisoquinoline) to introduce substituents sequentially.
  • Step 2 : Chlorination at position 7 can be achieved via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or directed ortho-metalation (DoM) followed by quenching with a chlorinating agent.
  • Step 3 : Iodination at position 4 typically employs metal-catalyzed reactions (e.g., Pd-catalyzed C–H activation) or halogen exchange (Finkelstein reaction under Ullmann conditions) .
  • Critical Variables : Temperature (80–120°C for Pd catalysis), solvent (DMF or THF), and catalyst loading (1–5 mol% Pd) significantly impact yield.
    • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Cl @7Cl₂, FeCl₃, 0°C65–75
I @4Pd(OAc)₂, I₂, DMF, 100°C50–60

Q. How can spectroscopic characterization confirm the structure of 7-Chloro-4-iodo-1-methoxyisoquinoline?

  • NMR Analysis :

  • ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Cl, I) show downfield shifts (δ 7.5–8.5 ppm).
  • ¹³C NMR : Iodine’s heavy atom effect causes deshielding of C4 (δ 140–150 ppm), while Cl at C7 shifts neighboring carbons to δ 125–135 ppm .
    • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 319 (C₁₀H₇ClINO⁺) with isotopic patterns confirming Cl and I presence.
    • IR : Stretching vibrations for C–O (methoxy) at 1250–1050 cm⁻¹ and C–I at 500–600 cm⁻¹ .

Advanced Research Questions

Q. What reaction optimization strategies improve yields in Suzuki-Miyaura cross-coupling using 7-Chloro-4-iodo-1-methoxyisoquinoline?

  • Key Factors :

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand-to-metal ratios (2:1) enhance stability and reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl boronic acids.
  • Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) facilitates transmetalation.
    • Contradictions in Data : Some studies report lower yields (<40%) with sterically hindered boronic acids, necessitating microwave-assisted heating (120°C, 30 min) for improved conversion .

Q. How do substituent electronic effects (Cl, I, OCH₃) influence regioselectivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :

  • The electron-withdrawing Cl and I groups activate the ring for NAS, directing nucleophiles to meta/para positions relative to the substituents.
  • Methoxy (-OCH₃) at position 1 acts as an electron-donating group, competing with Cl/I for directing effects. Computational studies (DFT) suggest transition-state stabilization at C4 due to iodine’s polarizability .
    • Case Study : Reaction with piperidine yields 4-piperidinyl derivatives (70% yield) under mild conditions (EtOH, reflux), whereas bulkier amines require harsher conditions (DMSO, 100°C) .

Q. What analytical approaches resolve contradictions in reported biological activity data for halogenated isoquinolines?

  • Methodological Framework :

  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity readings .
  • Structural Analogues : Cross-reference with 4-Chloro-1-methoxyisoquinoline (antimicrobial) and 7-Fluoro analogues (neuroactive) to isolate substituent-specific effects .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies in iodination yields (50–80%) arise from residual moisture in solvents or competing side reactions (e.g., proto-dehalogenation). Controlled anhydrous conditions (molecular sieves, Schlenk line) mitigate this .
  • Biological Activity : Variability in reported IC₅₀ values (e.g., 2–10 µM for kinase inhibition) may stem from differences in cell lines or assay protocols. Harmonized testing using WHO guidelines is recommended .

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